

Physicochemical Profiling of Dinitropyrazoles: A Technical Guide

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Compound of Interest

Compound Name: *methyl 1,4-dinitro-1H-pyrazole-3-carboxylate*

CAS No.: *1002535-20-7*

Cat. No.: *B13918652*

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Executive Summary

Dinitropyrazoles (DNPs) represent a critical class of nitrogen-rich heterocycles characterized by high crystal densities, positive heats of formation, and significant thermal stability.[1][2][3] While primarily utilized as insensitive high explosives (IHEs) and melt-castable energetic matrices, they serve as potent synthons in medicinal chemistry for accessing poly-functionalized pyrazole scaffolds (e.g., diaminopyrazoles).

This guide focuses on the two primary isomers—3,4-dinitropyrazole (3,4-DNP) and 3,5-dinitropyrazole (3,5-DNP)—and the advanced derivative 4-amino-3,5-dinitropyrazole (LLM-116).[1] We analyze the structure-property relationships that dictate their thermodynamic behavior and provide validated protocols for their synthesis and characterization.

Structural Isomerism & Molecular Architecture

The physicochemical divergence between 3,4-DNP and 3,5-DNP arises from the positioning of the nitro groups relative to the acidic N-H proton. This structural variation fundamentally alters the hydrogen-bonding network, crystal packing, and resulting bulk properties.[4]

Comparative Physicochemical Data

The following table summarizes the key properties of the isomers compared to the standard explosive TNT.

Property	3,4-Dinitropyrazole (3,4-DNP)	3,5-Dinitropyrazole (3,5-DNP)	LLM-116 (4-amino-3,5-DNP)	TNT (Reference)
Formula	C ₃ H ₂ N ₄ O ₄	C ₃ H ₂ N ₄ O ₄	C ₃ H ₃ N ₅ O ₄	C ₇ H ₅ N ₃ O ₆
Crystal Density (g/cm ³)	1.87	1.80	1.90	1.65
Melting Point (°C)	86 – 88	173 – 174	178 (dec)	80
Decomp.[1][3] Temp (T_dec, °C)	~285	~317	> 290	~295
Acidity (pKa)	5.14	~5.0	3.6	N/A
Detonation Velocity (km/s)	8.10	7.76	8.50	6.90
Detonation Pressure (GPa)	29.4	25.6	32.0	21.0

Structural Logic

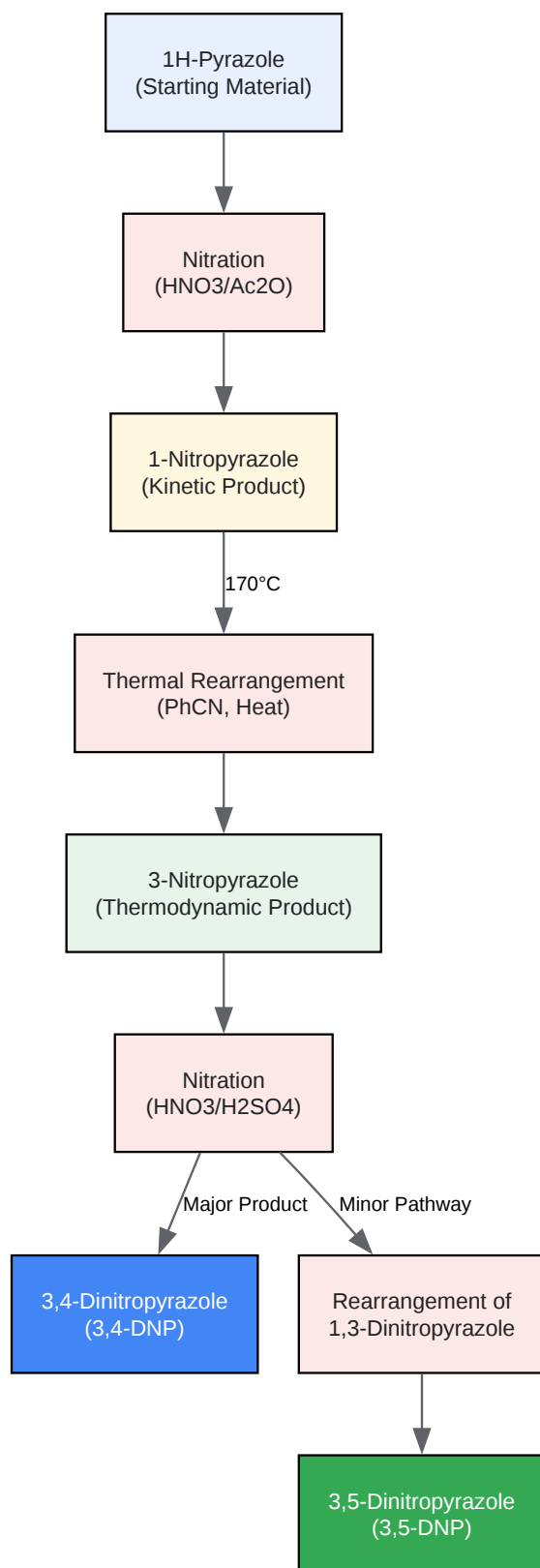
- **3,4-DNP (High Density / Low Melting Point):** The asymmetry of the 3,4-substitution allows for efficient crystal packing (high density) but disrupts the symmetry required for a robust intermolecular hydrogen-bonding lattice, resulting in a lower melting point (86–88 °C). This makes 3,4-DNP an ideal candidate for melt-cast explosive formulations.[5]
- **3,5-DNP (High Stability):** The symmetric 3,5-substitution facilitates strong intermolecular hydrogen bonding, significantly elevating the melting point (~173 °C) and thermal stability, but slightly reducing crystal density.

Synthetic Pathways & Causality

The synthesis of dinitropyrazoles is non-trivial due to the deactivating nature of the pyrazole ring after the introduction of the first nitro group. Direct dinitration is difficult; therefore, rearrangement mechanisms are employed.

Synthesis Workflow (Graphviz Visualization)

The following diagram illustrates the divergent pathways to access 3,4-DNP and 3,5-DNP, highlighting the critical thermal rearrangement step.



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Figure 1: Divergent synthetic pathways for 3,4- and 3,5-dinitropyrazoles via nitration-rearrangement sequences.

Detailed Protocol: Synthesis of 3,4-Dinitropyrazole

Objective: Isolate high-purity 3,4-DNP suitable for physicochemical characterization.

- Nitration of Pyrazole:
 - Dissolve pyrazole in acetic anhydride. Add fuming nitric acid dropwise at 0–5 °C.
 - Causality: Acetic anhydride acts as a dehydrating agent, forming the active nitronium ion () while mitigating the exotherm.
 - Pour onto ice to precipitate 1-nitropyrazole.
- Thermal Rearrangement:
 - Heat 1-nitropyrazole in benzonitrile at 170 °C for 4 hours.
 - Mechanism:^{[6][7][8]} A [1,5]-sigmatropic shift of the nitro group occurs from N1 to C3 (forming 3-nitropyrazole).
- Second Nitration:
 - Dissolve 3-nitropyrazole in mixed acid (conc. / fuming). Heat to 100 °C.
 - Causality: The C4 position is the most nucleophilic site remaining on the electron-deficient ring.
 - Quench on ice. Filter the precipitate.
- Purification:
 - Recrystallize from water or ethanol.

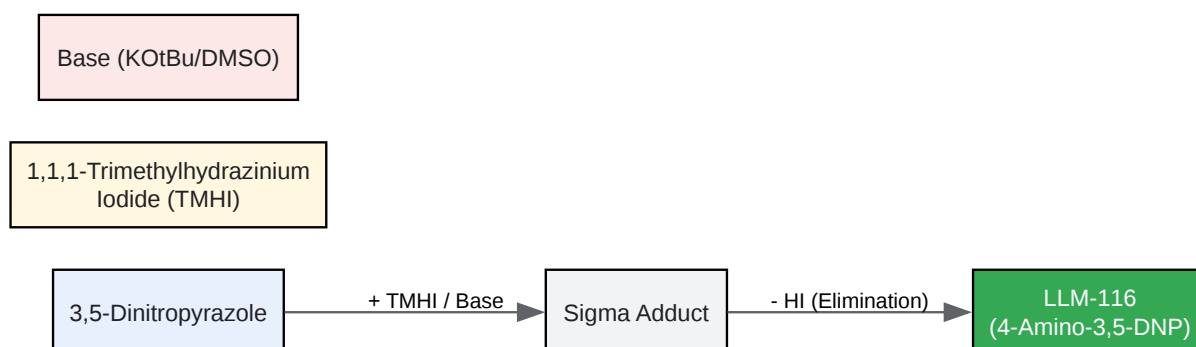
- Validation: Purity is confirmed via HPLC and differential scanning calorimetry (DSC) (sharp endotherm at ~87 °C).

Advanced Characterization: LLM-116

4-Amino-3,5-dinitropyrazole (LLM-116) is a derivative that incorporates an amino group to enhance density and stability via "push-pull" electronic stabilization.

Vicarious Nucleophilic Substitution (VNS)

Unlike standard electrophilic aromatic substitution, LLM-116 is synthesized via VNS, which allows the introduction of a nucleophile (amine equivalent) onto an electron-poor aromatic ring containing leaving groups (or preserving the hydride).



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Figure 2: VNS mechanism for the synthesis of LLM-116.

Protocol Highlight:

- React 3,5-DNP with 1,1,1-trimethylhydrazinium iodide (TMHI) in DMSO with potassium tert-butoxide.
- Key Insight: The reaction must be kept anhydrous. Water quenches the anionic sigma-adduct intermediate.

Physicochemical Analysis Methodologies

Thermal Stability Profiling (DSC/TGA)

Thermal behavior is the primary safety metric for DNPs.

- Protocol: Load 2–5 mg of sample into an aluminum pan (pinhole lid).
- Ramp Rate: 5 °C/min under Nitrogen flow (50 mL/min).
- Interpretation:
 - Endotherm: Represents melting (e.g., 87 °C for 3,4-DNP).
 - Exotherm: Represents decomposition.[9] A sharp, narrow peak indicates rapid energy release (potential for detonation). A broad peak suggests slow thermal degradation.
 - Note: 3,5-DNP shows a significantly higher decomposition onset (~317 °C) than 3,4-DNP (~285 °C), correlating with its symmetric stability.

Density Measurement (Gas Pycnometry)

Density is directly proportional to detonation pressure ().

- Method: Helium Gas Pycnometry at 25 °C.
- Self-Validation: Run a standard (e.g., Teflon ball of known volume) before the sample.
- Result: 3,4-DNP should yield ~1.87 g/cm³. [1] Values <1.85 g/cm³ indicate solvent inclusion or crystal defects.

Acidity and Salt Formation

The N-H proton in DNPs is highly acidic () due to the electron-withdrawing nitro groups.

- Application: This acidity allows for the formation of energetic salts (e.g., ammonium, hydrazinium salts) which often possess higher densities and lower vapor pressures than the neutral parent.

- **Pharma Relevance:** This pKa range is similar to carboxylic acids, making DNPs bio-isosteres for acidic pharmacophores in specific contexts, or allowing them to serve as intermediates for N-alkylation reactions.

Safety & Handling

DNPs are energetic materials.^{[1][4][10]} While "insensitive," they possess high potential energy.

- **Impact Sensitivity:** 3,4-DNP is moderately sensitive (comparable to TNT).
- **Friction Sensitivity:** Generally insensitive (> 360 N).^[11]
- **Hygroscopicity:** 3,4-DNP is known to be hygroscopic. Storage in desiccated environments is mandatory to prevent hydrolysis or density loss.

References

- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. *Molecules*, 2020.
- Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. *ACS Omega*, 2023.
- Isomers of Dinitropyrazoles: Synthesis, Comparison and Tuning of their Physicochemical Properties. *Chemistry - A European Journal*, 2018.
- Synthesis and Properties of a New Explosive, 4-Amino-3,5-Dinitro-1H-Pyrazole (LLM-116). Lawrence Livermore National Laboratory Report, 2001.
- Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. *Molecules*, 2021.
- Study on the Hygroscopic Properties and Mechanism of Novel Melt-Cast Matrix 3,4-Dinitropyrazole (DNP). *Materials*, 2023.

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Sources

- [1. mdpi.com \[mdpi.com\]](https://www.mdpi.com)
- [2. Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/31111111/)
- [3. pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org)
- [4. Study on the Hygroscopic Properties and Mechanism of Novel Melt-Cast Matrix 3,4-Dinitropyrazole \(DNP\) - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/31111111/)
- [5. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [6. osti.gov \[osti.gov\]](https://www.osti.gov)
- [7. mdpi.com \[mdpi.com\]](https://www.mdpi.com)
- [8. Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/31111111/)
- [9. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [10. pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org)
- [11. Isomers of Dinitropyrazoles: Synthesis, Comparison and Tuning of their Physicochemical Properties - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/31111111/)
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